8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2S/c1-19-11-10(12(21)20(2)14(19)22)17-13(18-11)23-6-7-3-4-8(15)9(16)5-7/h3-5H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGQAJLPRWGEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with 3,4-dichlorobenzyl chloride in the presence of a base, followed by thiolation with a suitable thiol reagent under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The methylsulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
8-chlorotheophylline: Similar structure but with a chlorine atom instead of the dichlorophenyl group.
Uniqueness
8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione is unique due to the combination of the dichlorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties not found in simpler purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound features a purine core with a dichlorophenyl group and a methylsulfanyl substituent, which may contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₂Cl₂N₄O₂S
- Molecular Weight : 353.25 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of 1,3-dimethylxanthine with 3,4-dichlorobenzyl chloride in the presence of a base, followed by thiolation with a suitable thiol reagent under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited notable inhibitory effects:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which could contribute to its protective effects against cellular damage.
Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor size compared to untreated controls. The study highlighted:
- Dosage : Mice were treated with doses ranging from 5 mg/kg to 20 mg/kg.
- Results : A dose-dependent reduction in tumor volume was observed after four weeks of treatment.
Study 2: Antimicrobial Testing
In another case study focusing on antimicrobial activity, the compound was tested against clinical isolates of resistant bacterial strains. The results indicated that it retained efficacy against strains resistant to conventional antibiotics:
| Strain Tested | Resistance Profile | Efficacy |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Resistant to methicillin | Effective (14 mm inhibition) |
These findings underscore the potential utility of this compound in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the purine C8 position. For example, reacting 1,3-dimethylxanthine derivatives with thiol-containing arylalkyl groups under basic conditions (e.g., K₂CO₃/DMF). Protecting groups may be required to prevent side reactions at the N7 position. Characterization via -NMR should confirm the substitution pattern, with aromatic protons from the dichlorophenyl group appearing as a multiplet (δ 7.2–7.8 ppm) and methylsulfanyl protons as a singlet (δ 2.5–3.0 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are critical. HRMS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₂Cl₂N₄O₂S: ~387.02), while -NMR distinguishes between C8-thioether and potential O/S substitution isomers. For example, the C=O carbonyl resonance at δ 155–165 ppm differentiates purine-dione derivatives from other analogs .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro studies?
- Methodological Answer : Conduct pH-dependent solubility assays using UV-Vis spectroscopy (λmax ~270–280 nm for purine-diones). Stability is evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Partition coefficients (logP) calculated via shake-flask methods or computational tools (e.g., ChemAxon) guide solvent selection .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar purine-diones?
- Methodological Answer : Perform meta-analyses of published IC₅₀ values, accounting for assay variability (e.g., ATP concentration in kinase assays). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). For example, discrepancies in adenosine receptor antagonism may arise from differential coupling to G-proteins across cell lines .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack at C8 vs. competing sites. Fukui indices identify electrophilic centers, while Molecular Electrostatic Potential (MEP) maps highlight reactive regions. Compare with experimental yields from substituent screening (e.g., electron-withdrawing groups on aryl rings enhance C8 reactivity) .
Q. What experimental designs optimize catalytic methods for asymmetric synthesis of purine-dione derivatives?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-phosphates or thiourea organocatalysts) in Michael addition or sulfa-Michael reactions. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents. Reaction kinetics (e.g., Arrhenius plots) identify temperature-dependent enantioselectivity .
Q. How do steric and electronic effects of the 3,4-dichlorophenyl group influence structure-activity relationships (SAR) in target binding?
- Methodological Answer : Synthesize analogs with halogen substitutions (e.g., 3-Cl vs. 4-F) and compare binding affinities via SPR or radioligand displacement assays. Molecular docking (e.g., AutoDock Vina) visualizes interactions with hydrophobic pockets (e.g., in phosphodiesterase enzymes). Hammett plots correlate substituent σ values with activity .
Q. What protocols ensure reproducibility in measuring oxidative stability of the methylsulfanyl moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
